(S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a trifluoromethylsulfonyloxy (triflate) group at the 3-position of the pyrrolidine ring, with an (S)-configured stereocenter. The tert-butyl carbamate group at the 1-position enhances steric protection and stability, making the compound a valuable intermediate in organic synthesis, particularly in cross-coupling reactions due to the triflate’s superior leaving group ability .
Properties
Molecular Formula |
C10H16F3NO5S |
|---|---|
Molecular Weight |
319.30 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
JVOWNVINJRINTN-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethanesulfonyloxy Group: This step involves the reaction of the pyrrolidine derivative with trifluoromethanesulfonic anhydride (Tf2O) under controlled conditions to introduce the trifluoromethanesulfonyloxy group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethanesulfonyloxy group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide under metal-free conditions.
Reduction: Sodium borohydride in the presence of suitable solvents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester moiety can undergo hydrolysis to release the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Key Properties :
- Purity : 95% (as listed in commercial catalogs) .
- Availability : Offered in quantities ranging from 1 g to 100 g, though pricing requires inquiry .
- Applications : Likely used in pharmaceutical and materials science research for constructing complex molecules via nucleophilic substitutions or transition metal-catalyzed reactions.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four analogs (Table 1), focusing on substituent effects and reactivity:
Table 1: Structural Comparison of (S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate and Analogs
Key Observations :
- Triflate vs. Mesylate : The triflate group in the target compound is a stronger leaving group (LG) than the mesylate in the analog from due to the electron-withdrawing trifluoromethyl group, enabling faster nucleophilic substitutions under milder conditions .
- Aryloxy vs. Sulfonate: The phenoxy-substituted analog (CAS 1111078-67-1) lacks leaving group ability but may participate in aromatic chemistry, such as forming biaryl ethers .
- Thiol Derivative : The 3-mercapto analog (CAS 1236007-42-3) serves as a nucleophile, contrasting with the electrophilic triflate group .
Commercial Availability and Pricing
Table 3: Commercial Data
| Compound | Catalog Price (USD/g) | Purity | Supplier |
|---|---|---|---|
| (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate | $4,000 | >95% | Rare Chemicals |
| This compound | Inquire | 95% | Alchem Pharmtech |
Insights :
- The phenoxy derivative’s exorbitant price ($4,000/g) reflects its niche application and complex synthesis .
Biological Activity
(S)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₄F₃NO₅S, with a molecular weight of approximately 317.29 g/mol. The compound features a pyrrolidine ring, a trifluoromethylsulfonyl oxy group, and a tert-butyl ester moiety, which contribute to its unique reactivity and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄F₃NO₅S |
| Molecular Weight | 317.29 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC@@HOS(=O)(=O)C(F)(F)F |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoromethanesulfonyloxy Group : This step often utilizes trifluoromethanesulfonic anhydride under controlled conditions.
- Esterification : The final step involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of catalysts like dicyclohexylcarbodiimide (DCC).
Biological Activity
While specific biological activity data for this compound may be limited, related pyrrole derivatives have demonstrated significant pharmacological properties:
- Anti-inflammatory and Anticancer Activities : Pyrrole derivatives are known for their roles in medicinal chemistry, often exhibiting anti-inflammatory and anticancer effects due to their ability to interact with various biological targets .
- Mechanism of Action : The trifluoromethanesulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, potentially facilitating interactions with biomolecules and pathways involved in disease processes .
Case Studies
- Anticancer Activity : Research indicates that pyrrole-based compounds can inhibit tumor growth in various cancer cell lines. For example, derivatives similar to this compound have shown cytotoxic effects against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
Potential Applications
The biological activity of this compound suggests several potential applications:
- Drug Development : Given its structural characteristics, this compound may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
- Chemical Research : It can also be utilized as an intermediate in organic synthesis or as a building block for more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
